4-[(R)-methylsulfinyl]butan-1-amine
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Overview
Description
4-[®-methylsulfinyl]butan-1-amine is an organic compound with the molecular formula C5H13NOS It is a derivative of butanamine, featuring a methylsulfinyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidation of 4-(methylthio)butan-1-amine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or chloroform, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 4-[®-methylsulfinyl]butan-1-amine may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[®-methylsulfinyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-(methylthio)butan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 4-[®-methylsulfonyl]butan-1-amine
Reduction: 4-(methylthio)butan-1-amine
Substitution: Various substituted amines and amides
Scientific Research Applications
4-[®-methylsulfinyl]butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[®-methylsulfinyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-(methylthio)butan-1-amine
- 4-[®-methylsulfonyl]butan-1-amine
- Butan-1-amine
Uniqueness
4-[®-methylsulfinyl]butan-1-amine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H13NOS |
---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
4-[(R)-methylsulfinyl]butan-1-amine |
InChI |
InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3/t8-/m1/s1 |
InChI Key |
FRRCFKLOPJSLMF-MRVPVSSYSA-N |
Isomeric SMILES |
C[S@@](=O)CCCCN |
Canonical SMILES |
CS(=O)CCCCN |
Origin of Product |
United States |
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